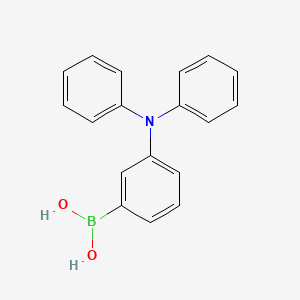

(3-(Diphenylamino)phenyl)boronic acid

Description

BenchChem offers high-quality (3-(Diphenylamino)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Diphenylamino)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(N-phenylanilino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BNO2/c21-19(22)15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCPKZJMLZZINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-(Diphenylamino)phenyl)boronic acid CAS number 943899-12-5

An In-depth Technical Guide to (3-(Diphenylamino)phenyl)boronic acid (CAS 943899-12-5)

Introduction

(3-(Diphenylamino)phenyl)boronic acid, identified by CAS number 943899-12-5, is a sophisticated bifunctional organic compound that has garnered significant interest within the scientific community. Structurally, it integrates two key chemical motifs: a triarylamine (specifically, a diphenylamino group) and a boronic acid. This unique combination makes it an exceptionally valuable and versatile building block in modern organic synthesis. The boronic acid group serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, while the triphenylamine core imparts crucial electronic and photophysical properties.

This guide is intended for researchers, synthetic chemists, and material scientists. It provides a comprehensive overview of the compound's properties, a detailed examination of its synthesis and core reactivity, and an exploration of its principal applications in the high-stakes fields of pharmaceutical development and organic electronics. As a Senior Application Scientist, the focus herein is not merely on procedure, but on the underlying chemical principles and strategic considerations that drive its use in advanced applications.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key characteristics of (3-(Diphenylamino)phenyl)boronic acid are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Reference(s) |

| CAS Number | 943899-12-5 | [1][2][3] |

| Molecular Formula | C₁₈H₁₆BNO₂ | [1][2] |

| Molecular Weight | 289.14 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically available at ≥95% or ≥98% | [2][3] |

| Storage Conditions | Store under inert atmosphere, refrigerated (2-8°C) | [1][2] |

| InChI Key | MYCPKZJMLZZINQ-UHFFFAOYSA-N | [2] |

| SMILES | OB(O)c1cccc(c1)N(c2ccccc2)c3ccccc3 | [1] |

Synthesis Pathway: A Strategic Approach

The synthesis of (3-(Diphenylamino)phenyl)boronic acid is a multi-step process that relies on precise control of reaction conditions, particularly the use of organometallic intermediates. The most common and strategically sound approach begins with the precursor 3-bromo-N,N-diphenylaniline.

The core of the synthesis is a lithium-halogen exchange reaction, a powerful method for creating a nucleophilic aryl anion from an aryl halide.[5] This is immediately followed by trapping the newly formed organolithium species with a boron electrophile, typically a borate ester like triisopropyl borate. The final step is a simple acidic hydrolysis to yield the desired boronic acid.

Causality in Synthesis:

-

Low Temperature (-78 °C): The lithium-halogen exchange and subsequent borylation are performed at cryogenic temperatures to prevent side reactions. Organolithium reagents are highly basic and can react with the solvent (THF) or engage in undesired coupling if the temperature is not strictly controlled.[5]

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is a common choice for this transformation due to its high reactivity and commercial availability.[5]

-

Borate Ester: Triisopropyl borate is used as the boron source. It is a mild electrophile that efficiently traps the aryllithium intermediate. The resulting boronate ester is stable enough for workup but is readily hydrolyzed to the boronic acid under acidic conditions.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of (3-(Diphenylamino)phenyl)boronic acid stems from its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[6][7] It allows for the coupling of our boronic acid with a wide variety of organic halides (R-X) and pseudohalides (e.g., triflates) to construct complex biaryl and substituted aromatic systems.[8]

The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][9][10]

Mechanistic Pillars:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.[10]

-

Transmetalation: This is the crucial step where the organic group from the boron atom is transferred to the palladium center. The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species, which facilitates the transfer of the R² group (in our case, the (diphenylamino)phenyl moiety) to the palladium, displacing the halide.[6][11]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the complex, forming the final C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][10]

Key Applications

The strategic value of (3-(Diphenylamino)phenyl)boronic acid lies in its ability to introduce the functional triphenylamine (TPA) scaffold into larger molecular architectures.

Organic Electronics & OLED Technology

The TPA moiety is a cornerstone of materials for organic electronics. It is an electron-rich, propeller-shaped molecule known for its excellent hole-transporting capabilities and high thermal stability.[12][13] These properties are essential for the hole transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs).[14][15]

(3-(Diphenylamino)phenyl)boronic acid serves as a critical intermediate for synthesizing complex, high-performance materials for OLEDs.[16][17] Using Suzuki coupling, this building block can be incorporated into polymers or larger small molecules designed to be host materials, emissive materials, or charge transporters, ultimately leading to devices with higher efficiency, better color purity, and longer operational lifetimes.[18][19][20]

Pharmaceutical Synthesis & Drug Discovery

In medicinal chemistry, boronic acids are indispensable tools for the rapid construction of complex molecules that often form the core of new drug candidates.[21][22] The Suzuki reaction enables the efficient creation of biaryl structures, a common and privileged motif in many pharmaceuticals.[21]

While (3-(Diphenylamino)phenyl)boronic acid is primarily an intermediate, its use allows for the synthesis of novel compounds for screening libraries. The TPA core, while best known in materials science, can be explored for its potential interactions with biological targets. Furthermore, the broader class of boronic acid-containing compounds has yielded FDA-approved drugs, such as the proteasome inhibitor Bortezomib, underscoring the importance of this functional group in drug design and development.[23][24][25]

Experimental Protocols

The following protocols are provided as illustrative examples for trained chemists. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of (3-(Diphenylamino)phenyl)boronic acid

This protocol is based on a standard lithium-halogen exchange followed by borylation.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-N,N-diphenylaniline (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.3 M.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 15 minutes to ensure thermal equilibrium.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes. Ensure the internal temperature does not exceed -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 45 minutes to complete the lithium-halogen exchange.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Warming & Quench: After the addition is complete, allow the mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 30 minutes to hydrolyze the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol describes a typical coupling of the title compound with a generic aryl bromide.

-

Setup: To a reaction vial, add (3-(Diphenylamino)phenyl)boronic acid (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a solvent mixture, for example, a 3:1 ratio of toluene and water.

-

Degassing: Seal the vial and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

(3-(Diphenylamino)phenyl)boronic acid (CAS 943899-12-5) stands out as a high-value synthetic intermediate, bridging the gap between fundamental organic synthesis and applied sciences. Its dual-functionality—a reactive boronic acid for robust C-C bond formation and a high-performance triarylamine core for favorable electronic properties—makes it an enabling tool for innovation. For researchers in drug discovery, it offers a direct route to novel molecular scaffolds. For scientists in materials science, it is a key building block for the next generation of OLEDs and other organic electronic devices. A mastery of its synthesis and reactivity is therefore a mastery of a key technique in the modern chemist's arsenal.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Thomas, A. A., & Denmark, S. E. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 425-433). Royal Society of Chemistry. [Link]

-

Al-Rawashdeh, A., Al-Qtaishat, S., & Zalloum, H. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6563. [Link]

-

BoronPharm. 943899-12-5 | (3-(Diphenylamino)phenyl)boronic acid. [Link]

-

Chemsrc. (3-(diphenylamino)phenyl)boronic acid(CAS#:943899-12-5). [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2765. [Link]

-

Mondal, B., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Hrobonova, K., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Staudigel, J., et al. (2000). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Journal of Applied Physics, 87(1), 269-277. [Link]

-

Rybakiewicz, R., et al. (2014). Triarylamine Substituted Arylene Bisimides as Solution Processable Organic Semiconductors for Field Effect Transistors. Effect of Substituent Position on Their Spectroscopic, Electrochemical, Structural, and Electrical Transport Properties. The Journal of Physical Chemistry C, 118(1), 17-27. [Link]

-

LookChem. Cas 943899-12-5, (3-(diphenylamino)phenyl)boronic acid. [Link]

-

Wang, J., Liu, K., Ma, L., & Zhan, X. (2016). Triarylamine: Versatile Platform for Organic, Dye-Sensitized, and Perovskite Solar Cells. Chemical Reviews, 116(23), 14675-14725. [Link]

-

Wu, J. T., et al. (2011). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. ACS Applied Materials & Interfaces, 3(8), 2913-2919. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind OLEDs: Exploring (3,5-Diphenylphenyl)boronic Acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 4-(Diphenylamino)phenylboronic Acid in OLED Material Synthesis. [Link]

-

ChemBK. 3-Bromo-N,N-Diphenylaniline. [Link]

-

PubChem. 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology. [Link]

-

PubChemLite. 3-bromo-n,n-diphenylaniline (C18H14BrN). [Link]

-

Transformation Tutoring. Starting with benzene, design a synthesis 3-Bromoaniline. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Liu, C., et al. (2013). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. RSC Advances, 3(2), 526-531. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Boronic Acids in Modern OLED Technology. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Science Behind OLEDs: Understanding the Role of 4-(Dibiphenyl-4-ylamino)phenylboronic Acid. [Link]

-

Ncokazi, K. K., & Kaye, P. T. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(9), 13638-13663. [Link]

-

Thermo Fisher Scientific. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

-

PubChem. 4-Bromodiphenylamine. [Link]

Sources

- 1. 943899-12-5|(3-(Diphenylamino)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. (3-(Diphenylamino)phenyl)boronic acid | 943899-12-5 [sigmaaldrich.com]

- 3. boronpharm.com [boronpharm.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. arborpharmchem.com [arborpharmchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PTAA:ポリトリアリルアミン半導体 [sigmaaldrich.com]

- 16. lookchem.com [lookchem.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

- 21. nbinno.com [nbinno.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

(3-(Diphenylamino)phenyl)boronic acid molecular weight

An In-Depth Technical Guide to (3-(Diphenylamino)phenyl)boronic acid: Properties, Applications, and Protocols

Introduction

(3-(Diphenylamino)phenyl)boronic acid is a highly versatile aromatic boronic acid that has emerged as a critical building block in modern organic synthesis. Its unique structure, combining a reactive boronic acid moiety with a bulky, electron-rich triphenylamine core, makes it an invaluable reagent for researchers, particularly in the fields of drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, discusses its primary application in palladium-catalyzed cross-coupling reactions, and offers a detailed, field-tested experimental protocol for its use.

Part 1: Core Physicochemical and Safety Profile

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, storage, reactivity, and suitability for specific synthetic transformations.

Structural and Chemical Identity

(3-(Diphenylamino)phenyl)boronic acid, with the CAS Number 943899-12-5, is characterized by a central phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 3-position and a diphenylamino group (-N(C₆H₅)₂).[1][2][3] The boronic acid group is the primary reactive site, enabling the formation of new carbon-carbon bonds. The triphenylamine scaffold imparts significant steric bulk and unique electronic properties, which are leveraged in the synthesis of advanced materials and complex molecular architectures.

Quantitative Data Summary

The key physical and chemical properties of (3-(Diphenylamino)phenyl)boronic acid are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 289.14 g/mol | [1][3][4] |

| Chemical Formula | C₁₈H₁₆BNO₂ | [2][3][5] |

| CAS Number | 943899-12-5 | [1][2][6] |

| Physical Form | Solid, powder | [2] |

| Typical Purity | ≥95% | [2][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Safety and Handling

As a laboratory chemical, (3-(Diphenylamino)phenyl)boronic acid requires careful handling. According to the Globally Harmonized System (GHS), it is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]

Part 2: The Suzuki-Miyaura Coupling: A Cornerstone Application

The most prominent application of (3-(Diphenylamino)phenyl)boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly between sp²-hybridized carbon atoms (aryl-aryl, aryl-vinyl, etc.).[7] Its discovery was recognized with the 2010 Nobel Prize in Chemistry.[7]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction stems from a well-understood catalytic cycle involving a palladium catalyst. The process can be broken down into three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners. The base is crucial as it forms a boronate species (R²-B(OR)₃⁻), which enhances the nucleophilicity of the R² group, facilitating the transfer to the electrophilic palladium center.[8]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are ejected as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7]

Part 3: Experimental Protocol for Suzuki-Miyaura Coupling

This section provides a validated, step-by-step protocol for the synthesis of 3-(diphenylamino)-4'-methoxy-1,1'-biphenyl, a representative biaryl compound, using (3-(Diphenylamino)phenyl)boronic acid.

Objective:

To synthesize 3-(diphenylamino)-4'-methoxy-1,1'-biphenyl via palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

-

(3-(Diphenylamino)phenyl)boronic acid (1.0 equiv)

-

4-Bromoanisole (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Toluene (solvent)

-

Ethanol (co-solvent)

-

Deionized Water (co-solvent)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Visualization

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(Diphenylamino)phenyl)boronic acid (1.0 equiv), 4-bromoanisole (1.1 equiv), and anhydrous potassium carbonate (3.0 equiv).

-

Causality: Using a slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid. The anhydrous base is critical for activating the boronic acid for transmetalation.[8]

-

-

Inert Atmosphere: Seal the flask with a septum and connect it to a nitrogen or argon line. Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

-

Causality: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen prevents the formation of inactive palladium oxides and phosphine oxides, ensuring the catalyst's longevity and activity.

-

-

Solvent Addition: Through the septum, add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Causality: This solvent system is designed to dissolve the organic starting materials (in toluene/ethanol) and the inorganic base (in water/ethanol), creating a multiphasic system where all components can interact effectively.

-

-

Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.02 equiv) in one portion. Immediately reseal the flask and ensure a positive flow of inert gas.

-

Causality: The catalyst is added last to minimize its exposure to air. A 2 mol% loading is typically sufficient for efficient catalysis without being cost-prohibitive.

-

-

Reaction: Lower the flask into a preheated oil bath (e.g., 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the boronic acid is fully consumed.

-

Causality: Heating accelerates all steps of the catalytic cycle. Vigorous stirring is essential to maximize the interfacial area between the different phases, promoting efficient reaction.

-

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Causality: This step quenches the reaction and separates the organic product from the inorganic base and salts.

-

-

Purification: Combine the organic layers and wash with brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).

-

Causality: The brine wash removes residual water. Drying with MgSO₄ removes all traces of water before solvent evaporation. Column chromatography separates the desired product from unreacted starting material, catalyst residues, and byproducts, yielding the pure compound.

-

Part 4: Broader Applications in Science and Technology

The utility of (3-(Diphenylamino)phenyl)boronic acid extends beyond a single reaction. The products derived from its use are integral to several advanced fields.

-

Pharmaceutical Discovery: Boronic acids are pivotal in constructing the complex biaryl and heteroaryl scaffolds that form the core of many modern drugs.[9] The triphenylamine moiety itself can be found in various biologically active compounds, and the ability to easily couple this structure to other fragments via Suzuki reaction makes it an invaluable tool for building libraries of potential drug candidates for screening.[9]

-

Materials Science (OLEDs): The triphenylamine structure is a classic example of a hole-transporting material. Its electron-rich nature allows it to efficiently transport positive charge carriers (holes). Consequently, (3-(Diphenylamino)phenyl)boronic acid serves as a key precursor for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs), which are essential for modern displays and lighting.[10]

Conclusion

(3-(Diphenylamino)phenyl)boronic acid is more than just a chemical with a specific molecular weight; it is an enabling tool for innovation. Its robust reactivity in the Suzuki-Miyaura coupling provides a reliable and versatile method for constructing complex organic molecules. For researchers in drug development and materials science, a deep understanding of its properties and practical application is essential for advancing their respective fields. By following validated protocols and understanding the causality behind each experimental step, scientists can effectively harness the synthetic power of this important building block.

References

- (3-(Diphenylamino)phenyl)boronic acid. Sigma-Aldrich.

- (3-(Diphenylamino)phenyl)boronic acid | 943899-12-5. Sigma-Aldrich.

-

BD271489boronic acid. BLDpharm.

- 201802-67-7|(4-(Diphenylamino)phenyl)boronic acid. BLD Pharm.

- (3-(diphenylamino)phenyl)boronic acid | 943899-12-5. ChemicalBook.

- Cas 943899-12-5,(3-(diphenylamino)phenyl)boronic acid. Lookchem.

- (3-(Diphenylamino)phenyl)boronic acid. ChemBK.

- 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride). PubChem.

- The Strategic Importance of 4-(Diphenylamino)phenylboronic Acid in Specialty Chemicals. Dayang Chem.

- 4-(Diphenylamino)phenylboronic acid ≥ 95%. Sigma-Aldrich.

- Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic

- Suzuki reaction. Wikipedia.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Dayang Chem.

- Suzuki Coupling. Organic Chemistry Portal.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. (3-(Diphenylamino)phenyl)boronic acid | 943899-12-5 [sigmaaldrich.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) | C18H16BNO2 | CID 12166934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. (3-(diphenylamino)phenyl)boronic acid | 943899-12-5 [chemicalbook.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

(3-(Diphenylamino)phenyl)boronic acid chemical properties.

An In-Depth Technical Guide to (3-(Diphenylamino)phenyl)boronic Acid for Advanced Organic Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, applications, and handling of (3-(Diphenylamino)phenyl)boronic acid. It is designed to provide not only foundational data but also field-proven insights into its utilization as a key building block in modern organic chemistry.

Introduction: A Versatile Building Block

(3-(Diphenylamino)phenyl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a triphenylamine core.[1] This unique structural arrangement makes it an invaluable reagent in organic synthesis, particularly for constructing complex molecules with applications in materials science and medicinal chemistry.[1][2] Its primary utility lies in palladium-catalyzed cross-coupling reactions, where it serves as a precursor for introducing the diphenylamino-phenyl moiety. This structural unit is a well-established component in hole-transporting materials for organic light-emitting diodes (OLEDs), sensitizers for dye-sensitized solar cells, and as a scaffold for kinase inhibitors in pharmaceutical development.[2][3]

Molecular Structure Breakdown

The molecule's reactivity and function are dictated by its three key components: the reactive boronic acid group, the central phenyl linker, and the electron-rich diphenylamino moiety.

Caption: Core components of (3-(Diphenylamino)phenyl)boronic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis and for ensuring safe handling and storage.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 943899-12-5 | [1][4] |

| Molecular Formula | C₁₈H₁₆BNO₂ | [1][5] |

| Molecular Weight | 289.14 g/mol | [4][5] |

| Physical Form | Solid, powder | |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| InChI Key | MYCPKZJMLZZINQ-UHFFFAOYSA-N |

Spectroscopic Profile

While specific spectra are lot-dependent, the structure of (3-(Diphenylamino)phenyl)boronic acid gives rise to a predictable spectroscopic signature:

-

¹H NMR: Researchers can expect to see complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings. The protons on the boronic acid group (-OH) are typically broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR: Signals corresponding to the 18 carbon atoms will appear in the aromatic region (approx. 115-150 ppm). The carbon atom attached to the boron will have a characteristic chemical shift.

-

¹¹B NMR: This technique is particularly useful for boronic acids, showing a characteristic chemical shift for the sp²-hybridized boron atom.[6] It is an excellent tool for monitoring reaction completion, as the formation of a boronate ester during the reaction cycle results in a shift corresponding to an sp³-hybridized boron.[6]

-

Mass Spectrometry (MS): The calculated exact mass is 289.1274089 Da.[5] High-resolution mass spectrometry (HRMS) should confirm this value, aiding in product verification.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (3-(Diphenylamino)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most robust and versatile methods for forming carbon-carbon bonds.[2]

Mechanism Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl or vinyl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[7][]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for forming a more nucleophilic "ate" complex of the boronic acid, which facilitates the transfer.[7][]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Workflow

The following section provides a representative, field-tested protocol for a Suzuki-Miyaura coupling reaction. This methodology is designed to be a self-validating system, incorporating steps for reaction monitoring.

Workflow Visualization

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling.

Step-by-Step Methodology

This protocol describes the coupling of (3-(Diphenylamino)phenyl)boronic acid with a generic aryl bromide.

Reagents & Equipment:

-

(3-(Diphenylamino)phenyl)boronic acid (1.2 mmol)

-

Aryl Bromide (1.0 mmol)

-

Palladium(II) Acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 mmol)

-

Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v) or Dioxane/Water

-

Schlenk flask or round-bottom flask with condenser

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

-

TLC plates, ethyl acetate, petroleum ether

Procedure:

-

Vessel Preparation: Add the aryl bromide (1.0 mmol), (3-(Diphenylamino)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.

-

Expert Insight: Using a slight excess (1.2 eq) of the boronic acid helps drive the reaction to completion and compensates for any potential homocoupling or degradation. K₂CO₃ is a cost-effective and moderately strong base sufficient for activating the boronic acid.[2]

-

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL Toluene, 2 mL Ethanol, 2 mL Water) via syringe. Stir the suspension for 5-10 minutes.

-

Expert Insight: A mixed aqueous-organic solvent system is common. Water is crucial for dissolving the inorganic base, while the organic solvent solubilizes the reagents and catalyst.[2] Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.

-

-

Catalyst Introduction: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) to the flask.

-

Expert Insight: For air-sensitive catalysts like Pd(PPh₃)₄, it is best to add it under a positive pressure of inert gas.

-

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).[2] Take small aliquots from the reaction mixture, spot them on a TLC plate alongside the starting materials, and elute with a suitable solvent system (e.g., 20% ethyl acetate in petroleum ether). The disappearance of the limiting starting material and the appearance of a new, typically more nonpolar, product spot indicates progress.

-

Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then typically purified by column chromatography on silica gel to yield the pure coupled product.

Safety and Handling

Proper handling of (3-(Diphenylamino)phenyl)boronic acid is essential for laboratory safety. The information below is synthesized from supplier safety data.

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The recommended storage condition is under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

(3-(Diphenylamino)phenyl)boronic acid stands out as a highly effective and versatile reagent. Its utility in the Suzuki-Miyaura reaction provides a direct and efficient pathway to complex triphenylamine derivatives. For researchers in materials science and medicinal chemistry, a comprehensive understanding of its properties, reactivity, and handling protocols is key to leveraging its full synthetic potential. The methodologies and data presented in this guide offer a solid foundation for the successful application of this important chemical building block.

References

-

(3-(diphenylamino)phenyl)boronic acid | CAS 943899-12-5. (n.d.). LookChem. Retrieved January 2, 2026, from [Link]

-

4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride). (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved January 2, 2026, from [Link]

-

Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Supporting Information for "Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative". (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central (PMC). Retrieved January 2, 2026, from [Link]

-

Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Supporting Information for Theranostics paper. (n.d.). Theranostics. Retrieved January 2, 2026, from [Link]

-

Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). PubMed Central (PMC). Retrieved January 2, 2026, from [Link]

-

The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) | C18H16BNO2 | CID 12166934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. mdpi.com [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (3-(Diphenylamino)phenyl)boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(Diphenylamino)phenyl)boronic acid, a versatile building block in modern organic synthesis. We will delve into its chemical structure and properties, provide a detailed, field-proven synthetic protocol, and explore its critical applications in materials science and drug discovery, with a particular focus on its role in the synthesis of Organic Light-Emitting Diode (OLED) materials and bioactive molecules.

Introduction: The Strategic Importance of (3-(Diphenylamino)phenyl)boronic acid

(3-(Diphenylamino)phenyl)boronic acid belongs to the class of arylboronic acids, which are indispensable reagents in contemporary organic chemistry. Its structure is characterized by a boronic acid moiety (-B(OH)₂) attached to a phenyl ring at the meta-position relative to a diphenylamino group. This unique arrangement of a Lewis acidic boronic acid and an electron-rich diphenylamino group imparts valuable reactivity and electronic properties, making it a sought-after intermediate in the synthesis of complex organic molecules.

The diphenylamino (or triphenylamine) moiety is a well-established hole-transporting unit with strong electron-donating characteristics. This property is crucial for the development of materials with specific optoelectronic functionalities, particularly in the field of organic electronics.[1] The boronic acid group, on the other hand, serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This powerful reaction allows for the efficient and selective construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.

The strategic importance of (3-(Diphenylamino)phenyl)boronic acid lies in its ability to introduce the photo- and electro-active diphenylaminophenyl scaffold into a wide range of molecular architectures, enabling the fine-tuning of their electronic and photophysical properties.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (3-(Diphenylamino)phenyl)boronic acid is essential for its effective handling, storage, and application in synthesis.

Chemical Structure and Properties

| Property | Value | Source |

| IUPAC Name | (3-(Diphenylamino)phenyl)boronic acid | [3] |

| CAS Number | 943899-12-5 | [3][4] |

| Molecular Formula | C₁₈H₁₆BNO₂ | [4] |

| Molecular Weight | 289.14 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [1][4] |

| InChI Key | MYCPKZJMLZZINQ-UHFFFAOYSA-N | [4] |

Note: It is important to be aware that arylboronic acids have a propensity to form cyclic anhydride trimers, known as boroxines, upon dehydration. This can lead to complexities in characterization and may require specific handling procedures to ensure consistent reactivity.[5]

Spectroscopic Characterization

While a complete set of publicly available spectra for (3-(Diphenylamino)phenyl)boronic acid is limited, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings. The protons on the boronic acid-substituted ring will exhibit distinct splitting patterns influenced by the diphenylamino and boronic acid groups. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display a series of signals in the aromatic region (typically δ 110-150 ppm). The carbon atom attached to the boron atom (ipso-carbon) may show a broad signal or may not be observed due to quadrupolar relaxation.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3200-3500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-N stretching of the diphenylamino group, as well as aromatic C-H and C=C stretching vibrations.[6]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Synthesis and Purification: A Validated Protocol

The synthesis of (3-(Diphenylamino)phenyl)boronic acid is typically achieved through a lithiation-borylation sequence starting from the corresponding aryl bromide. The following protocol is based on established methodologies for the synthesis of substituted arylboronic acids and provides a reliable route to the target compound.[7]

Synthetic Workflow

Caption: Synthetic workflow for (3-(Diphenylamino)phenyl)boronic acid.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

3-Bromo-N,N-diphenylaniline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-N,N-diphenylaniline (1.0 equiv). Dissolve the starting material in anhydrous THF (approximately 0.3 M solution).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1-1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is often indicated by a color change.

-

Borylation: To the cold aryllithium solution, add triisopropyl borate (1.5-2.0 equiv) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude (3-(Diphenylamino)phenyl)boronic acid is crucial for its successful application in subsequent reactions.

Protocol for Purification:

-

Column Chromatography: The crude product can be purified by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is typically effective. The polarity of the eluent can be gradually increased to isolate the desired product.

-

Recrystallization: Alternatively, recrystallization can be employed. Suitable solvent systems include ethyl acetate/hexanes or toluene.[8]

-

Acid-Base Extraction: A highly effective method for purifying boronic acids involves an acid-base extraction.[9]

-

Dissolve the crude product in a suitable organic solvent like diethyl ether.

-

Extract with an aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove non-acidic impurities.

-

Acidify the aqueous layer with HCl to precipitate the pure boronic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Applications in Organic Synthesis and Materials Science

The unique structural features of (3-(Diphenylamino)phenyl)boronic acid make it a valuable precursor for a range of functional molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (3-(Diphenylamino)phenyl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize triarylamine derivatives. These reactions are highly efficient for forming C-C bonds between the diphenylaminophenyl unit and various aryl or heteroaryl halides.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine (3-(Diphenylamino)phenyl)boronic acid (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired triarylamine derivative.

Application in Organic Light-Emitting Diodes (OLEDs)

Application in Drug Discovery and Medicinal Chemistry

Arylboronic acids are increasingly utilized as key intermediates in the synthesis of biologically active molecules.[10][11] The diphenylamino scaffold is present in a number of kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura coupling with (3-(Diphenylamino)phenyl)boronic acid provides a convergent and efficient route to access complex molecular architectures for screening in drug discovery programs. For instance, substituted triarylamines have been investigated as inhibitors of various protein kinases, which are important targets in cancer therapy.[12][13][14] The ability to readily synthesize a library of analogues by coupling (3-(Diphenylamino)phenyl)boronic acid with a diverse set of (hetero)aryl halides is a significant advantage in structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling (3-(Diphenylamino)phenyl)boronic acid.

-

Hazard Statements: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]

-

Storage: (3-(Diphenylamino)phenyl)boronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8 °C).[4] This is to prevent degradation through oxidation and dehydration to the corresponding boroxine.

Conclusion

(3-(Diphenylamino)phenyl)boronic acid is a valuable and versatile building block in organic synthesis with significant applications in materials science and medicinal chemistry. Its unique combination of an electron-rich diphenylamino group and a synthetically versatile boronic acid moiety allows for the efficient construction of complex, functional molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective utilization in the development of next-generation OLED materials and novel therapeutic agents.

References

- Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation: A User's Guide.

-

ResearchGate. How to purify boronic acids/boronate esters?. [Link]

- Ishiyama, T., et al. (2002). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 4(21), 3467–3470.

- Bajusz, D., & Keserű, G. M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

- Google Patents.

-

Organic Chemistry Portal. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]

- Aggarwal, V. K. (2018).

-

ResearchGate. ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]

- Blair, D. J., et al. (2015). Enantioselective synthesis of (R)-tolterodine using lithiation/borylation–protodeboronation methodology. Beilstein Journal of Organic Chemistry, 11, 1033–1039.

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 4-(Diphenylamino)phenylboronic Acid in OLED Material Synthesis. [Link]

-

Royal Society of Chemistry. Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions. [Link]

- Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. University of Bristol Research Portal.

-

Theranostics. Supporting Information. [Link]

-

MDPI. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]

-

PubMed. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. OLED Material Innovation: The Role of Boronic Acid Intermediates. [Link]

-

Royal Society of Chemistry. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]

-

ACS Publications. Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. [Link]

-

National Center for Biotechnology Information. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

-

MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

-

ResearchGate. Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... [Link]

-

SpectraBase. 3-(Dimethylamino)phenylboronic acid - Optional[FTIR] - Spectrum. [Link]

-

ACS Publications. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]

-

National Center for Biotechnology Information. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]

-

ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

-

Royal Society of Chemistry. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. [Link]

-

Acta Naturae. The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. [Link]

Sources

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. (3-(Diphenylamino)phenyl)boronic acid | 943899-12-5 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. Enantioselective synthesis of (R)-tolterodine using lithiation/borylation–protodeboronation methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) | C18H16BNO2 | CID 12166934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3-(Diphenylamino)phenyl)boronic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways to (3-(Diphenylamino)phenyl)boronic acid. We will delve into the core chemical strategies, explain the causality behind experimental choices, and provide actionable protocols, ensuring a blend of theoretical understanding and practical application.

Introduction: The Significance of (3-(Diphenylamino)phenyl)boronic Acid

(3-(Diphenylamino)phenyl)boronic acid is a versatile chemical building block of significant interest in materials science and medicinal chemistry.[1][2] Its triphenylamine core imparts unique electronic and photophysical properties, making it a valuable precursor for hole-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs).[3][4][5] The boronic acid moiety is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds with exceptional functional group tolerance.[6][7] This dual functionality allows for the strategic construction of complex, conjugated molecules for a range of advanced applications.

This document will explore the primary retrosynthetic disconnections and forward synthesis pathways, focusing on methodologies that offer high efficiency, scalability, and control.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of the target molecule can be approached from several distinct strategic standpoints. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance for specific functional groups.

Figure 1: Primary synthetic strategies for (3-(Diphenylamino)phenyl)boronic acid.

Pathway A: Palladium-Catalyzed Miyaura Borylation

This is arguably the most prevalent and robust method for synthesizing arylboronic esters from aryl halides. The Miyaura borylation reaction utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[8][9] The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Causality of Experimental Choices:

-

Catalyst: Palladium complexes bearing phosphine ligands, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), are frequently employed. The dppf ligand provides the necessary steric bulk and electron-donating character to facilitate the catalytic cycle, promoting both oxidative addition and reductive elimination steps.

-

Base: A mild base like potassium acetate (KOAc) is crucial.[8][9] Its role is to activate the diboron reagent, forming a more nucleophilic 'ate' complex. Unlike stronger bases, KOAc is generally not basic enough to promote a significant competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and the starting aryl halide.[9]

-

Solvent: Aprotic polar solvents such as dioxane or DMF are typically used to ensure the solubility of all reactants and intermediates.[6]

Figure 2: Simplified catalytic cycle for the Miyaura Borylation reaction.

Pathway B: Lithiation-Borylation

This classic organometallic approach involves the formation of an aryllithium intermediate via halogen-metal exchange, followed by quenching with a trialkyl borate ester.[10][11]

Causality of Experimental Choices:

-

Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong base and is highly effective for the bromine-lithium exchange at low temperatures.

-

Temperature: The reaction is conducted at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the reaction of the highly nucleophilic aryllithium with other functional groups or the solvent.

-

Borate Ester: Triisopropyl borate or trimethyl borate are used as the boron source. They are sufficiently electrophilic to be attacked by the aryllithium species.

-

Workup: An acidic aqueous workup is required to hydrolyze the initially formed boronate ester to the final boronic acid.

While powerful, this method's primary drawback is its poor functional group tolerance due to the high reactivity of the organolithium intermediate.[10]

Pathway C: Buchwald-Hartwig C-N Coupling

A less common, but viable, alternative is to form the C-N bond as the final key step. This involves a palladium-catalyzed cross-coupling of an aryl halide (diphenylamine) with an amine-containing boronic acid derivative or, more practically, coupling diphenylamine with a halo-phenylboronic acid derivative like (3-bromophenyl)boronic acid.

Detailed Experimental Protocols

The following section provides a detailed, step-by-step methodology for the Miyaura Borylation pathway, which represents a balance of efficiency, functional group tolerance, and reliability.

Synthesis of (3-(Diphenylamino)phenyl)boronic acid pinacol ester

Workflow Overview:

Sources

- 1. lookchem.com [lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Phenylboronic Acid Series Compounds in Optoelectronic Materials [lingzhiyuechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical Form and Purity of (3-(Diphenylamino)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(3-(Diphenylamino)phenyl)boronic acid is a versatile building block in modern organic synthesis, playing a important role in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has made it a valuable reagent for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical form and purity of this compound, offering insights into its handling, purification, and analytical characterization. As a Senior Application Scientist, the author aims to bridge the gap between theoretical knowledge and practical application, providing a self-validating framework for ensuring the quality and consistency of (3-(Diphenylamino)phenyl)boronic acid in a laboratory setting.

Physicochemical Properties and Physical Form

(3-(Diphenylamino)phenyl)boronic acid is typically supplied as a solid , with its physical appearance ranging from white to off-white or light-tan powder or crystals. The purity of commercially available batches is generally around 95%.[2]

Table 1: Physicochemical Properties of (3-(Diphenylamino)phenyl)boronic acid

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆BNO₂ | [3] |

| Molecular Weight | 289.14 g/mol | [3] |

| Physical State | Solid | |

| Boiling Point | 494.4 ± 47.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

Stability and Storage

Proper storage is critical to maintain the integrity of (3-(Diphenylamino)phenyl)boronic acid. It should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The recommended storage temperature is typically between 2-8°C. Boronic acids, in general, are susceptible to oxidation and dehydration, which can lead to the formation of boroxines (cyclic anhydrides). For a related compound, 4-(Diphenylamino)phenylboronic acid, thermogravimetric analysis has shown good thermal stability with decomposition temperatures generally exceeding 240°C.

Purity and Impurity Profile

The nominal 95% purity of commercial (3-(Diphenylamino)phenyl)boronic acid necessitates a thorough understanding of potential impurities, as these can significantly impact the outcome of subsequent synthetic steps.

Common Impurities

The impurity profile of (3-(Diphenylamino)phenyl)boronic acid is largely dependent on its synthetic route. A common method for the synthesis of aryl boronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.

Based on this general synthetic pathway, potential impurities may include:

-

Homocoupling byproducts: Formation of biphenyl derivatives from the coupling of the aryl Grignard or organolithium reagent.

-

De-boronated starting material: The corresponding diphenylaniline resulting from the quenching of the organometallic intermediate.

-

Boroxines: Cyclic anhydrides formed by the dehydration of the boronic acid. These can exist in equilibrium with the free boronic acid.

-

Inorganic salts: Remnants from the workup and purification steps.

Purification Methodologies

Achieving high purity of (3-(Diphenylamino)phenyl)boronic acid is often essential for its successful application, particularly in sensitive catalytic reactions. Several methods can be employed for its purification.

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is guided by the principle of "like dissolves like," where the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures.

While a specific recrystallization protocol for (3-(Diphenylamino)phenyl)boronic acid is not extensively documented in publicly available literature, general procedures for aryl boronic acids can be adapted.

Experimental Protocol: General Recrystallization of Aryl Boronic Acids

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude (3-(Diphenylamino)phenyl)boronic acid in various solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixtures thereof) at room and elevated temperatures. A mixture of a polar and a non-polar solvent can often provide the desired solubility profile.

-

Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Causality Behind Experimental Choices: Slow cooling is crucial as it allows for the formation of well-defined crystals, which are more likely to exclude impurities from their lattice structure. Rapid cooling can lead to the precipitation of amorphous solid, trapping impurities. Washing with cold solvent minimizes the loss of the desired product while effectively removing surface impurities.

Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography can be an effective alternative. Silica gel is a common stationary phase for the purification of boronic acids.[4] However, the acidic nature of silica gel can sometimes lead to degradation of the boronic acid. Using a deactivated silica gel or a different stationary phase like alumina might be necessary.[4] A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically employed to elute the compound from the column.

Analytical Techniques for Purity Assessment

A multi-technique approach is recommended for the comprehensive assessment of the purity of (3-(Diphenylamino)phenyl)boronic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and quantifying the components of a mixture. A reversed-phase HPLC method is commonly used for the analysis of aromatic boronic acids.

Experimental Protocol: Reversed-Phase HPLC for Aromatic Boronic Acids

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the mobile phase can be adjusted to optimize the separation.[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).[6]

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., the initial mobile phase composition) and filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity analysis of (3-(Diphenylamino)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and purity assessment of (3-(Diphenylamino)phenyl)boronic acid. The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Quantitative NMR (qNMR) can be used for a highly accurate determination of purity by integrating the signals of the analyte against those of a certified internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing boronic acids.

Conclusion

Ensuring the high purity of (3-(Diphenylamino)phenyl)boronic acid is paramount for its successful application in research and development. This guide has provided a comprehensive overview of its physical form, potential impurities, and robust methods for its purification and analytical characterization. By employing the described protocols and understanding the underlying scientific principles, researchers can confidently assess and control the quality of this important synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

-

LookChem. (3-(diphenylamino)phenyl)boronic acid. [Link]

-

Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

-

Chemsrc. (3-(diphenylamino)phenyl)boronic acid. [Link]

-

Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A, 1417, 57-63. [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

-

Theranostics. (2017). Supporting Information. [Link]

-

Royal Society of Chemistry. (2015). Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions - Supporting Information. [Link]

-

Royal Society of Chemistry. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - Supporting Information. [Link]

-

Chemsrc. (3-(diphenylamino)phenyl)boronic acid | CAS#:943899-12-5. [Link]

Sources

- 1. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. (3-(diphenylamino)phenyl)boronic acid | CAS#:943899-12-5 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

storage and stability of (3-(Diphenylamino)phenyl)boronic acid.

An In-depth Technical Guide to the Storage and Stability of (3-(Diphenylamino)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract